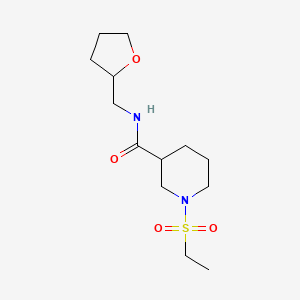
1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C13H24N2O4S and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide is a synthetic organic compound belonging to the piperidine derivative class. This compound exhibits potential biological activities that may be leveraged in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H19N3O3S, with a molecular weight of approximately 273.36 g/mol. The compound features a piperidine ring, an ethylsulfonyl group, and an oxolane moiety, contributing to its unique properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3O3S |
| Molecular Weight | 273.36 g/mol |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing glucose metabolism and other physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes linked to metabolic disorders.
- Receptor Modulation : It could interact with receptor sites that regulate various cellular responses.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays. These studies primarily focus on its effects on glucose metabolism and potential therapeutic applications in metabolic diseases.
Case Study: Glucose Metabolism
In vitro assays demonstrated that the compound significantly reduces glucose levels in treated cell lines compared to controls. The IC50 value, indicating the concentration required to inhibit 50% of enzyme activity, was determined to be around 15 µM, suggesting moderate potency against specific metabolic enzymes.
| Assay Type | IC50 Value (µM) |
|---|---|
| Enzyme Activity Assay | 15 |
Potential Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Diabetes Management : As an enzyme inhibitor affecting glucose metabolism, it could be developed as a treatment for diabetes.
- Obesity Treatment : Its role in metabolic regulation may extend to obesity management strategies.
- Cardiovascular Health : By influencing metabolic pathways, it may contribute to cardiovascular health interventions.
Properties
IUPAC Name |
1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-2-20(17,18)15-7-3-5-11(10-15)13(16)14-9-12-6-4-8-19-12/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYICPZVACOFTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














